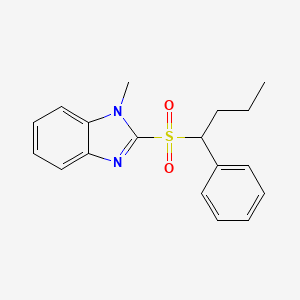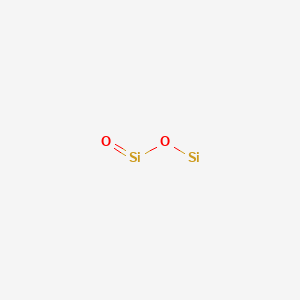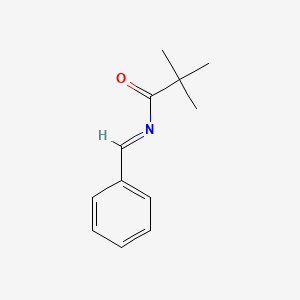![molecular formula C18H20N2OS B12577536 Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- CAS No. 586966-23-6](/img/structure/B12577536.png)
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(10H-fenotiazina-10-il)butil]acetamida es un compuesto que pertenece a la clase de productos químicos de la fenotiazina. Las fenotiazinas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en medicina, química e industria. Este compuesto, en particular, ha despertado interés debido a sus propiedades estructurales únicas y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(10H-fenotiazina-10-il)butil]acetamida suele implicar la reacción de derivados de la fenotiazina con acetamida. Un método común implica el uso de una reacción de acoplamiento entre 10H-fenotiazina y un derivado de butilamina, seguido de una acilación con acetamida. Las condiciones de reacción suelen requerir el uso de un catalizador, como el paladio, y pueden llevarse a cabo en atmósfera inerte para evitar la oxidación .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso puede optimizarse para obtener mayores rendimientos y pureza, y a menudo implica múltiples pasos de purificación, como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(10H-fenotiazina-10-il)butil]acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas, dependiendo de las condiciones de reacción.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El anillo de fenotiazina puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Derivados de fenotiazina nitrados o halogenados.
Aplicaciones Científicas De Investigación
N-[4-(10H-fenotiazina-10-il)butil]acetamida se ha estudiado para diversas aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de derivados de fenotiazina más complejos.
Biología: Investigada por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorada para su posible uso en terapias contra el cáncer y como agente neuroléptico.
Industria: Utilizada en el desarrollo de semiconductores orgánicos y otros materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(10H-fenotiazina-10-il)butil]acetamida implica su interacción con diversos objetivos y vías moleculares. En las aplicaciones medicinales, puede ejercer sus efectos uniéndose a receptores o enzimas específicos, modulando así su actividad. Por ejemplo, se sabe que los derivados de la fenotiazina interactúan con los receptores de dopamina, lo que puede influir en las vías neurológicas .
Comparación Con Compuestos Similares
Compuestos similares
Clorpromazina: Otro derivado de la fenotiazina utilizado como antipsicótico.
Prometazina: Utilizado como antihistamínico y antiemético.
Tioridazina: Conocida por sus propiedades antipsicóticas.
Singularidad
N-[4-(10H-fenotiazina-10-il)butil]acetamida es única debido a su configuración estructural específica, que puede conferir distintas actividades biológicas en comparación con otros derivados de la fenotiazina.
Propiedades
Número CAS |
586966-23-6 |
|---|---|
Fórmula molecular |
C18H20N2OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-phenothiazin-10-ylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21) |
Clave InChI |
DUBZXWBBJUCGJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)


![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)

![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
